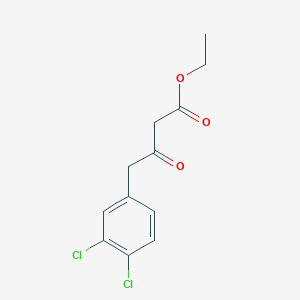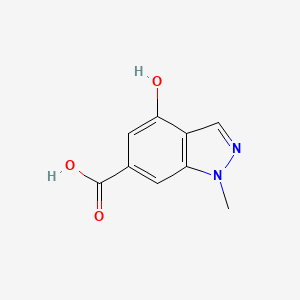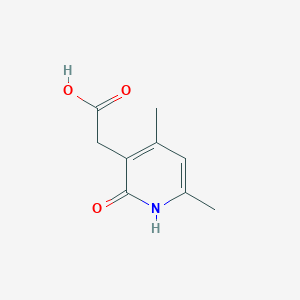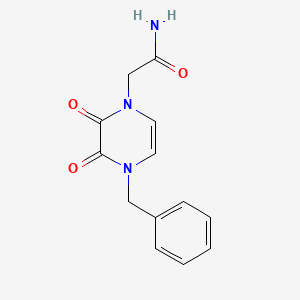![molecular formula C19H14Cl2N2O2S B2767252 (E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino 3,4-dichlorobenzoate CAS No. 477858-07-4](/img/structure/B2767252.png)
(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino 3,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino 3,4-dichlorobenzoate, also known as MPTDCB, is a chemical compound that has gained significant attention in the scientific research community. This compound has been synthesized using various methods and has shown promising results in various scientific applications. In
Scientific Research Applications
Antimicrobial and Antituberculosis Activity
Thiazole compounds have been synthesized and evaluated for their antimicrobial and antituberculosis activities. For instance, novel compounds synthesized using microwave irradiation showed significant potency against various bacterial strains, including Staphylococcus aureus, indicating their potential as antimicrobial agents (Prajapati et al., 2019). Similarly, derivatives of thiazole have demonstrated moderate to excellent activity against selected bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Corrosion Inhibition
Thiazole derivatives have been identified as efficient corrosion inhibitors for mild steel in acidic environments. The study by Daoud et al. (2014) revealed that the synthesized thiazole Schiff base compound showed significant inhibition efficiency, which increased with concentration. The adsorption of these compounds on the steel surface was found to obey Langmuir’s isotherm, suggesting their potential application in corrosion protection technologies (Daoud et al., 2014).
Anticancer Activity
Some thiazole compounds have been synthesized with the intention of evaluating their potential as anti-tumor agents. Research indicates that these compounds, especially those incorporating the thiophene moiety, have shown promising activities against hepatocellular carcinoma cell lines. This highlights the potential of thiazole derivatives in the development of new anticancer drugs (Gomha et al., 2016).
Molluscicidal Properties
Thiazolo[5,4-d]pyrimidines have been synthesized and evaluated for their molluscicidal properties against the snails that are intermediate hosts of schistosomiasis. This research opens up new avenues for controlling the spread of schistosomiasis through the development of effective molluscicides (El-Bayouki & Basyouni, 1988).
Synthetic Methodologies
Advancements in synthetic methodologies for thiazole compounds have been explored, with research focusing on eco-friendly and efficient synthesis techniques. For instance, the use of polyethylene glycol (PEG-400) as a green solvent in the one-pot, five-component synthesis of thiazole derivatives represents a significant step towards more sustainable chemical synthesis practices (Sujatha & Vedula, 2019).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and neuroprotective effects .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets, leading to a range of effects . The mode of action can vary depending on the specific structure of the derivative and the biological target it interacts with.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and neuroprotective effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been found to influence cell function in various ways . They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2S/c1-11-17(26-18(22-11)13-6-4-3-5-7-13)12(2)23-25-19(24)14-8-9-15(20)16(21)10-14/h3-10H,1-2H3/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIMWZDONKLAFZ-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)C3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)C3=CC(=C(C=C3)Cl)Cl)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2767169.png)
![N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2767170.png)




![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide](/img/structure/B2767181.png)

![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2767185.png)
![3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2767186.png)

![7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2767188.png)

